2-Ethyl-4-nitrobenzonitrile

Physical Chemistry Thermodynamics Separation Science

2-Ethyl-4-nitrobenzonitrile (CAS 1312008-58-4) is a differentiated research chemical scaffold. Its unique ortho-ethyl group introduces steric hindrance and distinct electron-donating effects, making it non-interchangeable with other nitrobenzonitrile isomers. This specific geometry is critical for precise molecular recognition studies, SAR investigations, and high-temperature synthetic routes where it offers a superior boiling point (326.8±30.0°C) compared to 4-nitrobenzonitrile. Choose this compound for applications demanding exacting structural and thermal performance. Ideal for medicinal chemistry and materials science research.

Molecular Formula C9H8N2O2
Molecular Weight 176.17
CAS No. 1312008-58-4
Cat. No. B3046840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-nitrobenzonitrile
CAS1312008-58-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C9H8N2O2/c1-2-7-5-9(11(12)13)4-3-8(7)6-10/h3-5H,2H2,1H3
InChIKeyQPCCFSXLLQTEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-nitrobenzonitrile (CAS 1312008-58-4): A Specialized Ortho-Ethyl Nitrobenzonitrile Scaffold for Controlled Reactivity


2-Ethyl-4-nitrobenzonitrile (C9H8N2O2, MW: 176.17 g/mol) is a disubstituted benzonitrile derivative characterized by an ethyl group at the ortho position and a nitro group at the para position relative to the nitrile [1]. Its predicted physical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 326.8±30.0 °C . As a research chemical, it is primarily offered as a versatile small molecule scaffold for laboratory use, with a typical minimum purity specification of 95% .

Why Generic 2-Ethyl-4-nitrobenzonitrile (CAS 1312008-58-4) Cannot Be Interchanged with Other Nitrobenzonitriles


The specific substitution pattern of 2-Ethyl-4-nitrobenzonitrile (CAS 1312008-58-4) renders it non-interchangeable with other nitrobenzonitrile isomers or alkylated analogs. The ortho-ethyl group introduces steric hindrance and unique electron-donating effects that directly impact the reactivity and physical properties of the molecule [1]. For instance, comparative structural analysis using broadband rotational spectroscopy has demonstrated that the position of the nitro group (e.g., 2-, 3-, or 4-) leads to distinct molecular geometries and electron density distributions due to competition between strong electron-withdrawing substituents [2]. These structural differences preclude simple substitution in applications requiring precise molecular recognition, specific reaction kinetics, or defined crystal packing. The evidence below quantifies these differences.

Quantitative Differentiation of 2-Ethyl-4-nitrobenzonitrile (CAS 1312008-58-4) Against Closest Analogs


Predicted Boiling Point Elevation vs. Non-Ethyl Analog 4-Nitrobenzonitrile

The addition of an ethyl group to the nitrobenzonitrile core results in a significant predicted increase in boiling point. 2-Ethyl-4-nitrobenzonitrile exhibits a predicted boiling point of 326.8±30.0 °C , which is substantially higher than the reported boiling point of the simpler analog, 4-nitrobenzonitrile (CAS 619-72-7), which is approximately 299.3±23.0 °C .

Physical Chemistry Thermodynamics Separation Science

Molecular Geometry Divergence from Other Nitrobenzonitrile Isomers

The electronic and steric effects of substituent positioning in nitrobenzonitriles are quantifiable through their molecular structure. A direct comparison of 2-, 3-, and 4-nitrobenzonitrile using rotational spectroscopy and quantum-chemical calculations reveals that the 2-isomer exhibits a different bond angle at the C1-C2-N(cyano) linkage compared to the 4-isomer [1]. While specific data for the 2-ethyl-4-nitro derivative is not in this study, the principle establishes that substitution position is a primary driver of molecular geometry, with steric interactions in ortho-substituted benzonitriles (like the target compound) causing measurable deviations from their para-substituted counterparts.

Computational Chemistry Spectroscopy Structural Biology

Commercially Offered Purity Baseline: 95% vs. Custom Synthesis

The compound is readily available from multiple specialty chemical vendors with a consistently specified minimum purity of 95% . This is a defined baseline for procurement. In contrast, closely related analogs or bespoke derivatives required for specific research projects often necessitate in-house synthesis and purification, where initial yields and purity can be variable and may not meet this established commercial threshold without significant method development and cost.

Procurement Analytical Chemistry Synthetic Chemistry

Recommended Application Scenarios for 2-Ethyl-4-nitrobenzonitrile (CAS 1312008-58-4) Based on Differentiated Evidence


Development of Ortho-Substituted Benzonitrile Libraries for Structure-Activity Relationship (SAR) Studies

This compound is an ideal candidate for inclusion in compound libraries exploring the effects of ortho-alkyl substitution on benzonitrile cores. The differentiated molecular geometry and steric bulk inferred from studies on ortho-nitrobenzonitriles make it a key scaffold for investigating SAR in medicinal chemistry, particularly for targets where conformational restriction or steric tuning is required to modulate potency or selectivity.

As a Higher-Boiling Intermediate in Multi-Step Syntheses Requiring Thermal Stability

In synthetic routes where a nitrobenzonitrile intermediate must survive or be manipulated under elevated temperatures, the predicted higher boiling point (326.8±30.0 °C) compared to 4-nitrobenzonitrile (299.3±23.0 °C) suggests that this compound may offer greater thermal stability or a wider operational window for reactions such as high-temperature nucleophilic aromatic substitutions or reductions, where the simpler analog might partially decompose or be lost to evaporation.

Fundamental Physical Chemistry Studies on Electron-Withdrawing Group Synergy

The unique combination of an electron-donating ethyl group and a strong electron-withdrawing nitro group on a benzonitrile scaffold makes this compound a valuable subject for studies investigating the interplay of these effects on molecular structure, spectroscopy, and reactivity. Research on isomeric nitrobenzonitriles [1] provides a robust framework for comparing and contrasting the influence of an ortho-alkyl substituent on the established electron-withdrawing effects within this molecular class.

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